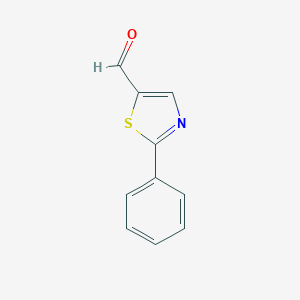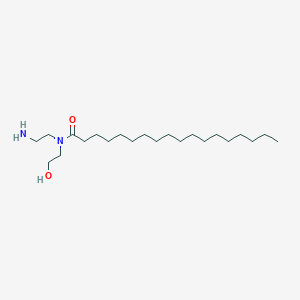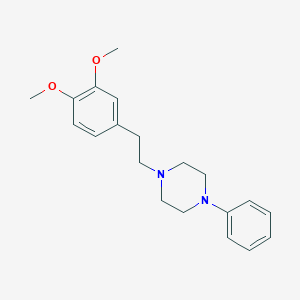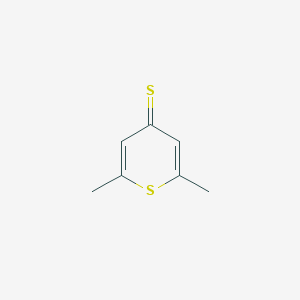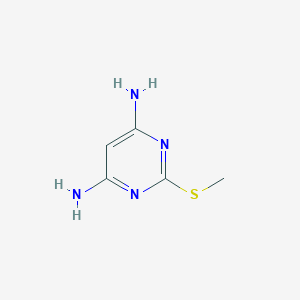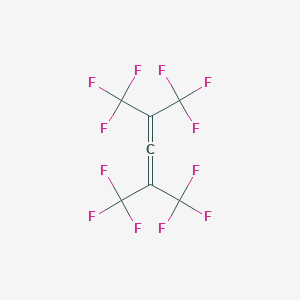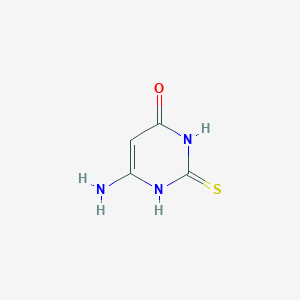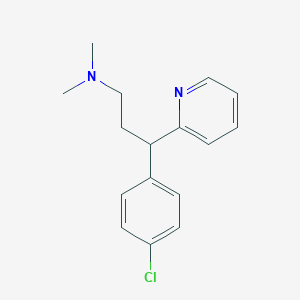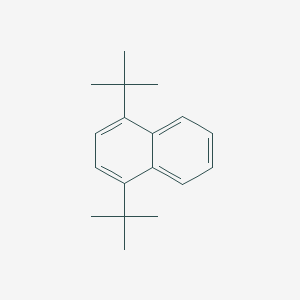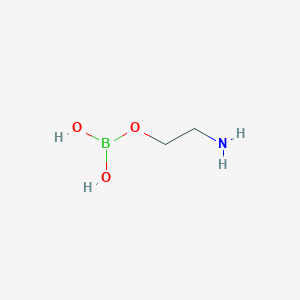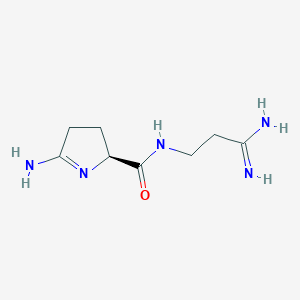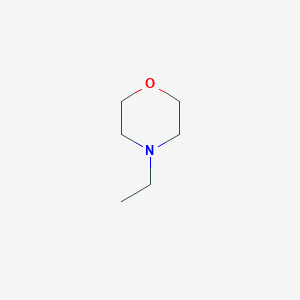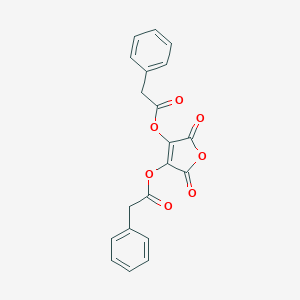
Dihydroxymaleic anhydride bis(phenylacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxymaleic anhydride bis(phenylacetate), also known as DHMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DHMA is a derivative of maleic anhydride and phenylacetic acid, and its chemical structure consists of two phenylacetate groups attached to a dihydroxymaleic anhydride molecule.
Wirkmechanismus
The mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Dihydroxymaleic anhydride bis(phenylacetate) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
Dihydroxymaleic anhydride bis(phenylacetate) has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dihydroxymaleic anhydride bis(phenylacetate) has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydroxymaleic anhydride bis(phenylacetate) has several advantages for lab experiments, including its easy synthesis, solubility in organic solvents, and potential anti-cancer properties. However, Dihydroxymaleic anhydride bis(phenylacetate) has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
For research on Dihydroxymaleic anhydride bis(phenylacetate) include further studies on its anti-cancer properties and potential applications in the treatment of inflammatory diseases. Dihydroxymaleic anhydride bis(phenylacetate) may also have potential applications in materials science and catalysis, and further studies on its properties in these fields are needed. Additionally, further studies are needed to fully understand the mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) and its potential toxicity.
Synthesemethoden
Dihydroxymaleic anhydride bis(phenylacetate) can be synthesized by reacting maleic anhydride with phenylacetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces Dihydroxymaleic anhydride bis(phenylacetate) as a white crystalline solid that is soluble in organic solvents such as acetone and ethanol.
Wissenschaftliche Forschungsanwendungen
Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a crosslinking agent for the synthesis of polymeric materials with improved mechanical and thermal properties. In catalysis, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a catalyst for the synthesis of various organic compounds. In biomedical research, Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential anti-cancer properties.
Eigenschaften
CAS-Nummer |
132-81-0 |
|---|---|
Produktname |
Dihydroxymaleic anhydride bis(phenylacetate) |
Molekularformel |
C20H14O7 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
[2,5-dioxo-4-(2-phenylacetyl)oxyfuran-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C20H14O7/c21-15(11-13-7-3-1-4-8-13)25-17-18(20(24)27-19(17)23)26-16(22)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
SVZZYSUBDXSGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3 |
Andere CAS-Nummern |
132-81-0 |
Synonyme |
[2,5-dioxo-4-(2-phenylacetyl)oxy-3-furyl] 2-phenylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
